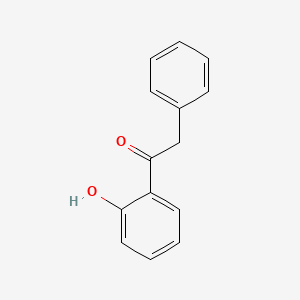

![molecular formula C10H15NO B1330441 {2-[(Dimethylamino)methyl]phenyl}methanol CAS No. 63321-79-9](/img/structure/B1330441.png)

{2-[(Dimethylamino)methyl]phenyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

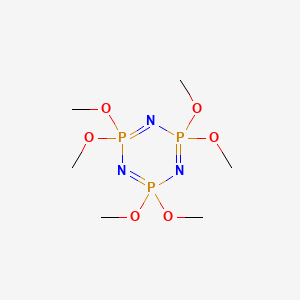

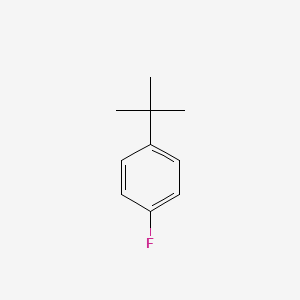

“{2-[(Dimethylamino)methyl]phenyl}methanol” is a chemical compound with the molecular formula C10H15NO . It is used as an intermediate for active pharmaceutical ingredients and dyes .

Molecular Structure Analysis

The molecular structure of “{2-[(Dimethylamino)methyl]phenyl}methanol” can be represented by the InChI code1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 . This indicates that the molecule consists of a phenyl group attached to a methanol group, with a dimethylamino group attached to the second carbon of the phenyl ring. Physical And Chemical Properties Analysis

“{2-[(Dimethylamino)methyl]phenyl}methanol” has a molecular weight of 165.24 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 442.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique

Drug Delivery Systems

The compound’s amphiphilic nature allows it to form polymersomes —vesicles that can carry and deliver drugs to specific sites in the body. These polymersomes are more robust than liposomes and can respond to pH and temperature changes, making them ideal for targeted drug delivery .

Gene Therapy

Due to its ability to form polymersomes with pH and temperature-responsive properties, this compound can be used in gene therapy. It can potentially deliver genetic material into cells to treat genetic disorders .

Nanoreactors

The polymersomes formed by this compound can act as nanoreactors. They provide a controlled environment where chemical reactions can take place on a nanoscale, which is useful for synthesizing complex molecules .

Controlled Pesticide Release

When grafted onto chitosan, a natural polymer, the compound creates a microcapsule that can control the release of pesticides. This application is significant for sustainable agriculture as it allows for the controlled release of pesticides, reducing environmental impact .

Photostability Enhancement

The compound has been used to improve the photostability of pyraclostrobin, a pesticide. This is crucial for maintaining the efficacy of the pesticide under sunlight and reducing its degradation .

Acute Toxicity Reduction

Microcapsules containing the compound have shown to reduce the acute toxicity of pyraclostrobin against aquatic organisms, which is essential for minimizing the ecological footprint of pesticides .

Artificial Organelles

Polymersomes that incorporate this compound can mimic the function of natural organelles within cells. This has potential applications in biotechnology and synthetic biology .

Theranostics

The compound’s use in polymersomes opens up possibilities in theranostics—a field that combines therapy and diagnostics. This could lead to the development of systems that can diagnose and treat diseases simultaneously .

Safety And Hazards

Propriétés

IUPAC Name |

[2-[(dimethylamino)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSZGCNCOFOSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306294 |

Source

|

| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Dimethylamino)methyl]phenyl}methanol | |

CAS RN |

63321-79-9 |

Source

|

| Record name | NSC175168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)

![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)